molecular formula C18H15BrNO6P B159462 2-Naphthalenecarboxamide, 7-bromo-N-(2-methoxyphenyl)-3-(phosphonooxy)- CAS No. 1919-91-1

2-Naphthalenecarboxamide, 7-bromo-N-(2-methoxyphenyl)-3-(phosphonooxy)-

Cat. No. B159462
CAS RN: 1919-91-1
M. Wt: 452.2 g/mol
InChI Key: HUXIAXQSTATULQ-UHFFFAOYSA-N
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Description

The compound “2-Naphthalenecarboxamide, 7-bromo-N-(2-methoxyphenyl)-3-(phosphonooxy)-” is also known as Naphthol AS-BI-phosphate, disodium salt . It is used as a substrate for the histochemical verification of acid phosphatase (ACP) and alkaline phosphatase .


Molecular Structure Analysis

The IUPAC name for this compound is disodium; [6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] phosphate . The InChI and Canonical SMILES representations provide a detailed description of the molecular structure .


Physical And Chemical Properties Analysis

The molecular formula of the compound is C18H13BrNO6P・2Na and its molecular weight is 496.16 . The compound is stored at -20°C .

Scientific Research Applications

Histochemical Demonstration of Acid and Alkaline Phosphatase

Naphthol AS-BI phosphate is used as a substrate for the histochemical demonstration of acid and alkaline phosphatase . This application is crucial in the field of histology, where it helps in visualizing the location of these enzymes in tissues.

Fluorometric Assay of Acid and Alkaline Phosphatases

This compound is also used as a substrate for the fluorometric assay of acid and alkaline phosphatases . This application is significant in biochemistry and molecular biology, where it aids in quantifying the activity of these enzymes.

Demonstration of Acid Phosphatase in Paraffin Embedded Tissue

Naphthol AS-BI phosphate is used in the demonstration of acid phosphatase in paraffin-embedded tissue . This is particularly important in pathology, where it assists in the diagnosis of certain diseases.

Cytofluorometric Assay of Acid Phosphatase in Single Living Cells

The compound is used in the cytofluorometric assay of acid phosphatase in single living cells . This application is vital in cell biology, where it helps in studying the function and behavior of cells.

Quantitative Determination of Alkaline and Acid Phosphatase Activities

Naphthol AS-BI phosphate is used in the quantitative determination of alkaline and acid phosphatase activities . This application is essential in enzymology, where it aids in understanding the kinetics of these enzymes.

Use in Tartrate-Resistant Acid Phosphatase (TRAP) Staining

Naphthol AS-BI phosphate is suitable for use in tartrate-resistant acid phosphatase (TRAP) staining to detect osteoclast activity . This application is significant in the field of bone biology, where it helps in studying bone resorption and remodeling.

Use in Staining Cells to Measure Alkaline Phosphatase (ALP) Activity

The compound is used in staining cells to measure alkaline phosphatase (ALP) activity . This application is crucial in cell biology and immunology, where it assists in identifying certain cell types and studying immune responses.

Use in Alkaline Phosphatase Reaction

Naphthol AS-BI phosphate is used to perform the alkaline phosphatase reaction . This application is important in biochemistry, where it aids in studying the function and regulation of this enzyme.

Mechanism of Action

Target of Action

The primary targets of Naphthol AS-BI phosphate are acid and alkaline phosphatases . These enzymes play crucial roles in a variety of biological processes, including energy metabolism and signal transduction.

Mode of Action

Naphthol AS-BI phosphate acts as a substrate for acid and alkaline phosphatases . When these enzymes act on Naphthol AS-BI phosphate, they catalyze the removal of a phosphate group, leading to the production of Naphthol AS-BI .

Biochemical Pathways

The action of Naphthol AS-BI phosphate primarily affects the biochemical pathways involving acid and alkaline phosphatases . The product of the enzymatic reaction, Naphthol AS-BI, can then participate in further reactions, potentially affecting downstream pathways.

Pharmacokinetics

Its solubility in water suggests that it may be readily absorbed and distributed in aqueous biological environments .

Result of Action

The enzymatic action on Naphthol AS-BI phosphate results in the production of Naphthol AS-BI . This product displays excitation/emission spectra of 405/515 nm, respectively , making it useful in fluorescence assays.

Action Environment

The action of Naphthol AS-BI phosphate is likely influenced by various environmental factors. For instance, the pH of the environment could impact the activity of the acid and alkaline phosphatases that act on the compound . Additionally, the compound’s stability may be affected by factors such as temperature and light exposure.

properties

IUPAC Name

[6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrNO6P/c1-25-16-5-3-2-4-15(16)20-18(21)14-9-12-8-13(19)7-6-11(12)10-17(14)26-27(22,23)24/h2-10H,1H3,(H,20,21)(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXIAXQSTATULQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrNO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

530-79-0 (di-hydrochloride salt)
Record name Naphthol AS-BI phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001919911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4062062
Record name 2-Naphthalenecarboxamide, 7-bromo-N-(2-methoxyphenyl)-3-(phosphonooxy)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthalenecarboxamide, 7-bromo-N-(2-methoxyphenyl)-3-(phosphonooxy)-

CAS RN

1919-91-1
Record name 7-Bromo-N-(2-methoxyphenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1919-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthol AS-BI phosphate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001919911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenecarboxamide, 7-bromo-N-(2-methoxyphenyl)-3-(phosphonooxy)-
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Record name 2-Naphthalenecarboxamide, 7-bromo-N-(2-methoxyphenyl)-3-(phosphonooxy)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3-(o-hydroxyphenylaminocarbonyl)-2-naphthyl phosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Naphthol AS-BI phosphate acts as a substrate for acid phosphatase. The enzyme hydrolyzes the phosphate group from the molecule, releasing phosphate and naphthol AS-BI. [, ]

A: The released naphthol AS-BI couples with a diazonium salt (like Fast Garnet GBC or hexazonium pararosanilin) present in the reaction mixture. This coupling reaction forms a colored, water-insoluble azo dye precipitate at the site of enzyme activity, enabling visualization under a microscope. [, , , ]

ANone: The molecular formula is C19H15BrNO5P, and the molecular weight is 448.24 g/mol.

A: Yes, a simplified azo dye method using naphthol AS-BI phosphate has been adapted for use with paraffin-embedded tissues, allowing for the identification of cells like multinucleated giant cells. []

A: While naphthol AS-BI phosphate is a substrate for both acid and alkaline phosphatase, researchers can differentiate between these enzymes by adjusting the pH of the reaction mixture and incorporating specific inhibitors. For instance, sodium fluoride is commonly used to inhibit acid phosphatase activity when assaying for alkaline phosphatase. [, , , ]

ANone: Naphthol AS-BI phosphate staining has been used in various research applications, including:

  • Quantifying silica-induced Type II cell hyperplasia in rat lungs. []
  • Studying the distribution of acid phosphatase activity in different stages of the Toxoplasma gondii life cycle. [, ]
  • Characterizing macrophages in leprosy skin lesions. [, ]
  • Identifying arterial and venous segments of blood vessels in mice. []
  • Investigating acid phosphatase activity in the inner ear of guinea pigs. []

ANone: While the provided research abstracts do not mention specific computational chemistry studies, such techniques could be applied to model the interaction of naphthol AS-BI phosphate with acid phosphatase, potentially revealing insights into substrate binding and the catalytic mechanism.

ANone: The phosphate group within naphthol AS-BI phosphate is crucial for its recognition by phosphatases. The naphthol moiety provides a site for coupling with diazonium salts, allowing for visualization. Modifying these structural features would likely affect substrate binding and/or the detection method's sensitivity.

A: The colored azo dye product formed is generally stable and insoluble in both alcohol and aqueous solutions, making it suitable for long-term storage and analysis. []

ANone: While specific SHE regulations may vary depending on location and institution, it's crucial to handle naphthol AS-BI phosphate and other chemicals used in histochemical procedures with appropriate safety measures, following established laboratory protocols for handling, storage, and disposal.

A: A seminal work by Barka and Anderson in 1962 established the use of hexazonium pararosanilin as a coupler with various naphthol substrates, including naphthol AS-BI phosphate, for demonstrating acid phosphatase activity. [] This publication significantly advanced the field of histochemistry by providing a more reliable and sensitive method for visualizing enzyme activity.

ANone: Naphthol AS-BI phosphate staining has facilitated research across various disciplines, including:

  • Cell Biology: Studying lysosome function and dynamics using acid phosphatase activity as a marker. [, , ]
  • Immunology: Characterizing immune cell populations and their activation states, particularly macrophages, in various tissues and disease models. [, , ]
  • Developmental Biology: Investigating enzyme activity patterns during tissue development and differentiation. [, , ]
  • Pathology: Identifying specific cell types and diagnosing diseases based on altered enzyme activity profiles. [, , , ]

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